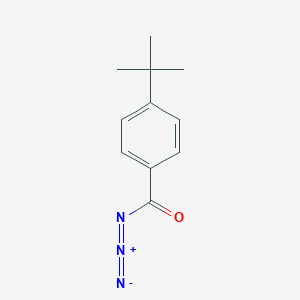
4-tert-Butylbenzoyl azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-Butylbenzoyl azide is an organic compound with the molecular formula C11H13N3O It is characterized by the presence of an azide group (-N3) attached to a benzoyl group substituted with a tert-butyl group at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-tert-Butylbenzoyl azide can be synthesized through the reaction of 4-tert-butylbenzoyl chloride with sodium azide. The reaction is typically carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The reaction proceeds via nucleophilic substitution, where the azide ion replaces the chloride ion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 4-tert-Butylbenzoyl azide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming new C-N bonds.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products:
Amines: Formed through reduction of the azide group.
1,2,3-Triazoles: Formed through cycloaddition with alkynes.
Applications De Recherche Scientifique
4-tert-Butylbenzoyl azide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocycles and as a reagent in click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Potential use in drug discovery and development due to its ability to form bioactive compounds.
Industry: Utilized in the production of polymers and materials with specific properties through cross-linking reactions.
Mécanisme D'action
The mechanism of action of 4-tert-Butylbenzoyl azide primarily involves the reactivity of the azide group. The azide group can act as a nucleophile, participating in substitution reactions, or as a dipole in cycloaddition reactions. The release of nitrogen gas during these reactions drives the formation of new bonds and the generation of reactive intermediates such as nitrenes.
Comparaison Avec Des Composés Similaires
Phenyl Azide: Similar in structure but lacks the tert-butyl group, making it less sterically hindered.
Benzoyl Azide: Similar but without the tert-butyl substitution, affecting its reactivity and solubility.
4-tert-Butylphenyl Azide: Similar but with the azide group directly attached to the benzene ring, altering its reactivity profile.
Uniqueness: 4-tert-Butylbenzoyl azide is unique due to the presence of both the benzoyl and tert-butyl groups, which influence its reactivity and solubility. The tert-butyl group provides steric hindrance, affecting the compound’s behavior in various reactions.
Propriétés
Numéro CAS |
3651-81-8 |
|---|---|
Formule moléculaire |
C11H13N3O |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
4-tert-butylbenzoyl azide |
InChI |
InChI=1S/C11H13N3O/c1-11(2,3)9-6-4-8(5-7-9)10(15)13-14-12/h4-7H,1-3H3 |
Clé InChI |
YJZYTKFSPKSBDW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(=O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


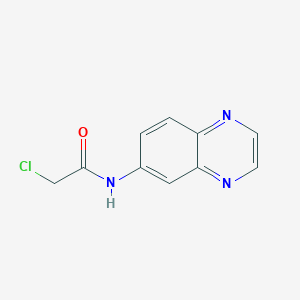
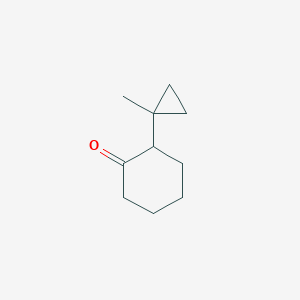

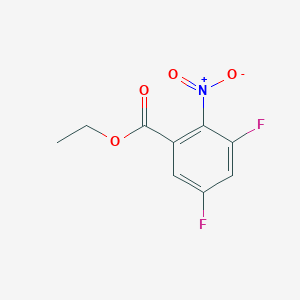
![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}acetamide](/img/structure/B14129984.png)
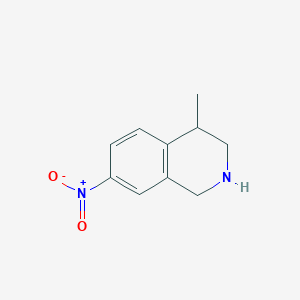


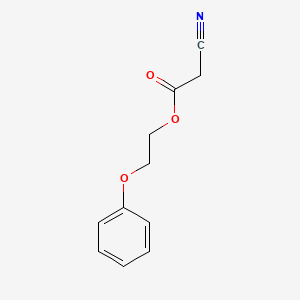

![{3-[(2-Phenoxypropanoyl)amino]phenoxy}acetic acid](/img/structure/B14130025.png)

![[(3E)-2-oxo-3-[1-(1H-pyrrol-2-yl)ethylidene]-1H-indol-5-yl]urea](/img/structure/B14130048.png)
![3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine](/img/structure/B14130049.png)
